![molecular formula C20H27N3O2S B2541178 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1207028-62-3](/img/structure/B2541178.png)
1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives is a topic of interest in medicinal chemistry due to their potential biological activities. In the context of 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, similar compounds have been synthesized and evaluated for their biological activities. For instance, the synthesis of novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors has been reported, where the arylurea moiety in the meta position to the thioether was found to be crucial for activity . Another study reported the synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, characterized by NMR and mass spectrometry . These studies provide insights into the synthetic routes that could be applied to the synthesis of 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, although the exact synthetic details for this compound are not provided in the data.
Molecular Structure Analysis
The molecular structure of urea derivatives is critical for their biological activity. The presence of an arylurea moiety, as seen in the compounds synthesized in the studies, is a common feature that contributes to the interaction with biological targets . The substitution pattern on the aryl ring, such as the presence of hydrophobic groups, has been shown to significantly affect the potency of these compounds . The molecular docking studies of these urea derivatives can provide a better understanding of their interaction with enzymes or receptors, which is essential for the design of potent inhibitors.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by the substituents on the phenyl rings and the nature of the linker between the aryl groups. For example, the thioether linker in the VEGFR-2 tyrosine kinase inhibitors plays a crucial role in the biological activity of these compounds . The flexibility of the linker, as well as the presence of specific functional groups, can affect the ability of these molecules to interact with their targets, as seen in the case of acetylcholinesterase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular structure, particularly the substituents on the aryl rings and the nature of the linkers. For instance, the introduction of hydrophobic groups on the terminal phenyl ring can enhance the lipophilicity of the compounds, which may affect their cell permeability and metabolic stability . The presence of flexible linkers, as in the acetylcholinesterase inhibitors, can also impact the conformational properties of the molecules, which is important for their interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Urea derivatives, such as those evaluated by Vidaluc et al. (1995) and others, have been synthesized and assessed for their antiacetylcholinesterase activity, showcasing their potential as inhibitors in biochemical pathways. This class of compounds was designed to optimize pharmacophoric moieties for interaction with enzyme hydrophobic binding sites, demonstrating the utility of urea derivatives in enzyme inhibition studies and potential therapeutic applications (Vidaluc et al., 1995).
Chemical Synthesis and Reactivity
Directed lithiation and subsequent reactions with electrophiles of urea derivatives, as explored by Smith et al. (2013), exemplify the role of these compounds in synthetic organic chemistry. Such studies provide insights into the reactivity of urea derivatives and their use in the synthesis of complex organic molecules (Smith et al., 2013).
Steric Carbonyl Protection
Research by Hassel and Seebach (1978) on ureas with sterically protected carbonyl groups illustrates their application in organic synthesis, particularly in strategies involving carbonyl protection and metalation. This highlights the versatility of urea derivatives in synthetic methodologies (Hassel & Seebach, 1978).
Anticancer Investigations
The synthesis and evaluation of urea derivatives for anticancer activity, as conducted by Mustafa et al. (2014), demonstrate the potential of these compounds in medicinal chemistry. The study of their effects on enzyme inhibition and cancer cell lines can lead to the development of new therapeutic agents (Mustafa et al., 2014).
Hydrogel Formation
The study of hydrogel formation by urea derivatives, as investigated by Lloyd and Steed (2011), showcases the application of these compounds in material science. The anion-dependent rheology and morphology of urea-based hydrogels offer a means to tune the physical properties of these materials for various applications (Lloyd & Steed, 2011).
Solvolysis and Cleavage Studies
The catalytic solvolysis of urea derivatives, as explored by Belzile et al. (2014), provides insights into reaction mechanisms and the role of catalysts in facilitating urea bond cleavage. This research contributes to a deeper understanding of chemical reactivity and catalysis (Belzile et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-2-25-19-8-4-3-7-18(19)22-20(24)21-14-16-9-11-23(12-10-16)15-17-6-5-13-26-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQZCHWJEUWJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.